

A Technical Guide to the Natural Abundance and Sources of Rubidium Compounds

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Compound of Interest

Compound Name: *Rubidium nitrate*

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This technical guide provides a comprehensive overview of the natural abundance of rubidium, its primary geological and brine sources, and the methodologies employed for its extraction and purification. The information is intended to serve as a foundational resource for professionals in research and development who require a detailed understanding of the procurement and initial chemistry of rubidium and its compounds.

Natural Abundance and Isotopes

Rubidium (Rb) is the 23rd most abundant element in the Earth's crust, with an approximate concentration of 78 parts per million (ppm) by weight. This makes it more abundant than some common metals such as copper, lead, and zinc. Despite its relative abundance, rubidium does not form its own distinct minerals. Instead, due to its similar ionic radius and chemical properties to potassium, it is widely distributed as a substitute for potassium in various minerals and brines.

Naturally occurring rubidium is composed of two isotopes: one stable and one radioactive. The vast majority is the stable isotope, ^{85}Rb , while the remainder is the primordial radionuclide ^{87}Rb , which has an exceptionally long half-life of 49.7 billion years and decays to stable ^{87}Sr via beta emission.[1] This radioactive decay is the basis for rubidium-strontium dating, a widely used technique for determining the age of rocks and minerals.[2]

Table 1: Natural Abundance of Rubidium Isotopes

Isotope	Natural Abundance (%)	Stability	Half-life (years)
⁸⁵ Rb	72.17% - 72.2%	Stable	-
⁸⁷ Rb	27.8% - 27.83%	Radioactive	4.97 x 10 ¹⁰

Data compiled from
multiple sources.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Sources of Rubidium

Rubidium is commercially extracted as a byproduct, primarily from the processing of lithium and cesium ores found in specific geological formations, as well as from certain brines.

Mineral Sources

The most significant mineral sources for rubidium are complex pegmatites, which are coarse-grained igneous rocks that form during the final stages of magma crystallization. During this process, rubidium becomes concentrated in the liquid phase along with other alkali metals.[\[4\]](#)

- Lepidolite: A lithium-bearing mica, lepidolite is the principal ore of rubidium.[\[5\]](#) It can contain between 0.3% and 3.5% rubidium, often in the form of rubidium oxide (Rb₂O).[\[6\]](#)
- Pollucite: This is the primary ore for cesium but also contains significant amounts of rubidium, with concentrations of up to 1.5% rubidium oxide.[\[7\]](#)
- Zinnwaldite: A type of mica similar to lepidolite, zinnwaldite is another important source, often associated with rubidium.[\[8\]](#)
- Other Minerals: Leucite and carnallite are other potassium-bearing minerals that can contain commercially relevant quantities of rubidium.[\[3\]](#)[\[8\]](#)

Brine and Other Sources

In recent years, the extraction of rubidium from saline solutions has gained prominence, offering a vast potential resource.

- Salt Lake Brines: Locations in China (Qarhan Salt Lake) and Chile contain minor but recoverable amounts of rubidium.[5][9][10] Chinese scientists have recently developed industrial-scale methods to extract high-purity rubidium chloride from brines with extremely low concentrations (around 0.001%).[11][12][13]
- Geothermal Brines: Geothermal fluids, such as those in the Salton Sea, can contain rubidium concentrations ranging from 30 to 200 mg/kg.[14]
- Historical Sources: In the mid-20th century, a byproduct of lithium production from lepidolite, known as "Alkarb," was a major source of rubidium. This material was a mix of alkali carbonates containing 20-25% rubidium carbonate.[4]

Table 2: Rubidium Content in Major Sources

Source Type	Mineral / Location	Rubidium Content (as Rb ₂ O or %)	Notes
Mineral	Lepidolite	Up to 3.5%	Principal ore, extracted as a byproduct of lithium. [6][7]
Mineral	Pollucite	Up to 1.5%	Primary cesium ore, rubidium is a byproduct.[7]
Mineral	Zinnwaldite	Variable, up to 1%	Potassium-lithium mica.[2]
Mineral	Leucite	Variable, up to 1%	Potassium aluminum silicate.[2]
Brine	Qarhan Salt Lake, China	~0.001% (in KCl material)	New methods allow for commercial extraction.[11][12]
Brine	Geothermal Brines	30 - 200 mg/kg (ppm)	Represents a significant potential resource.[14]

Experimental Protocols for Extraction and Separation

The extraction of rubidium is a multi-stage process that differs depending on the source material. As rubidium is chemically similar to other alkali metals like potassium and cesium, separation requires precise control of chemical conditions.

Protocol: Extraction from Lepidolite via Sulfuric Acid Leaching

This protocol describes a common method for liberating rubidium from its primary mineral ore. The acid breaks down the silicate structure of the mineral, converting the alkali metals into soluble sulfates.

Methodology:

- Ore Preparation: Pulverize the lepidolite ore to increase the surface area for reaction.
- Acid Treatment: Mix the pulverized ore with concentrated sulfuric acid (H_2SO_4). A typical mass ratio is 1.7:1 (acid to ore).[\[2\]](#)
- Roasting/Curing: Heat the mixture. Conditions can vary:
 - Low-Temperature Curing: Hold at approximately 120-200°C for several hours (e.g., 8 hours).[\[15\]](#)
 - High-Temperature Roasting: Heat at higher temperatures for a shorter duration.
- Water Leaching: After cooling, leach the roasted mass with water, typically at an elevated temperature (e.g., 50-85°C) for about 1-2 hours, to dissolve the soluble metal sulfates.[\[11\]](#)
[\[15\]](#) A liquid-to-solid ratio of around 5:1 to 6:1 is often used.[\[11\]](#)
- Filtration: Separate the pregnant leach solution containing lithium, rubidium, cesium, and potassium sulfates from the solid residue (slag).
- Purification: The resulting solution undergoes further processing, such as impurity removal (e.g., precipitation of aluminum and iron) followed by separation of the alkali metals.[\[6\]](#) One

study achieved a rubidium leaching rate of 86.26% at 85°C with a sulfuric acid concentration of 3.53 mol/L for approximately 90 minutes.[\[11\]](#)[\[16\]](#)

Protocol: Separation via Fractional Crystallization of Alums

This classical method exploits the slight differences in the solubility of alkali metal alums (e.g., $\text{RbAl}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$) to achieve separation. It is a tedious but effective process.[\[3\]](#)

Methodology:

- Alum Precipitation: Add aluminum sulfate to the purified leach solution from Protocol 3.1. Upon cooling, a mixture of potassium, rubidium, and cesium alums will precipitate.
- Initial Crystallization: Dissolve the mixed alum precipitate in boiling water and allow it to cool slowly. The least soluble alum (enriched in cesium and rubidium) will crystallize first.
- Iterative Recrystallization: Separate the crystals and repeat the dissolution and crystallization process on both the crystal fraction and the remaining mother liquor. This is a counter-current process.
- Separation Stages:
 - Approximately six recrystallizations are needed to effectively remove the bulk of the potassium alum.[\[3\]](#)
 - A further series of recrystallizations (up to 22) is required to separate the rubidium alum from the cesium alum.[\[3\]](#)
- Final Purification: Once the fractions are sufficiently enriched (e.g., >90% cesium alum), other chemical precipitation methods, such as the chlorostannate or antimony chloride methods, can be used for final purification.[\[3\]](#)

Protocol: Extraction from Brine via Solvent Extraction

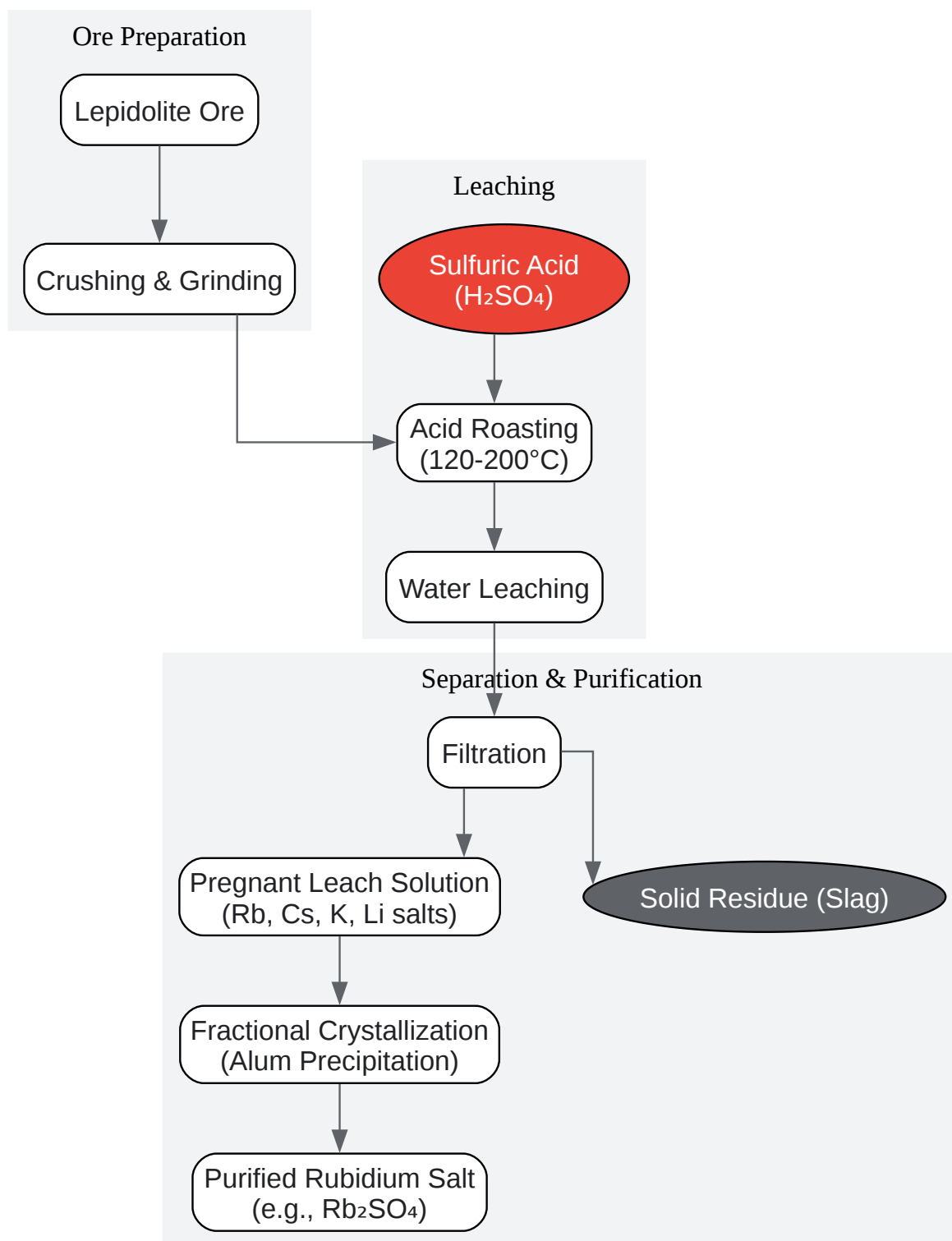
Solvent extraction is the primary method for recovering rubidium from dilute brine solutions. It involves using an organic extractant that selectively binds to rubidium ions.

Methodology:

- Brine Preparation: If necessary, pre-treat the brine to remove interfering ions. For instance, potassium can be precipitated by adding perchloric acid at low temperatures.[\[4\]](#)
- Extraction:
 - Mix the aqueous brine with an organic phase containing an extractant. A common and effective extractant is 4-tert-butyl-2-(α -methylbenzyl)-phenol (t-BAMBP) dissolved in a diluent like sulfonated kerosene.[\[2\]](#)[\[8\]](#)
 - Adjust the pH of the aqueous phase to be alkaline (e.g., using NaOH) to facilitate the extraction. Optimal conditions often involve a NaOH concentration of 0.5-1.0 mol/L.[\[2\]](#)[\[17\]](#)
 - Agitate the two phases for a set contact time (e.g., 1-5 minutes) to allow the rubidium ions to form a complex with the extractant and transfer to the organic phase.[\[9\]](#)[\[17\]](#) This is often performed in a multi-stage counter-current setup for maximum efficiency.[\[2\]](#)[\[17\]](#)
- Scrubbing (Washing):
 - Separate the rubidium-loaded organic phase from the depleted aqueous brine.
 - Wash the organic phase with deionized water or a dilute alkaline solution to remove co-extracted impurities, particularly potassium.[\[8\]](#)[\[17\]](#)
- Stripping (Back-Extraction):
 - Mix the washed organic phase with an acidic aqueous solution (e.g., 0.5-1.5 mol/L HCl or H₂SO₄).[\[12\]](#)[\[17\]](#)[\[18\]](#)
 - The acidic conditions break the rubidium-extractant complex, transferring the purified rubidium ions back into the new aqueous phase.
- Final Product Preparation: The resulting purified rubidium chloride or rubidium sulfate solution can be concentrated through evaporation and crystallized to yield a solid product.[\[7\]](#)

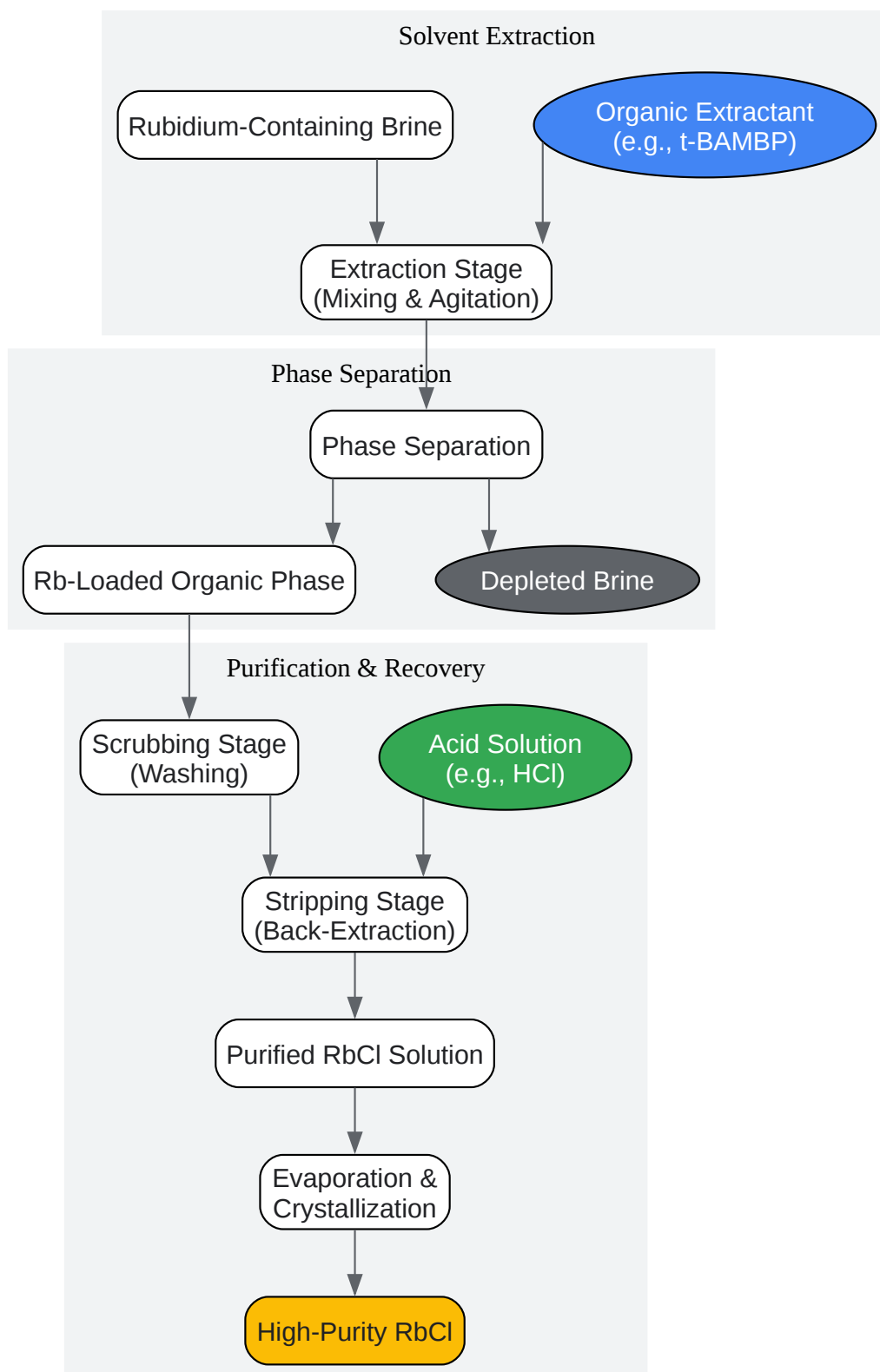
Visualization of Extraction Workflows

The following diagrams illustrate the generalized workflows for extracting rubidium from its primary mineral and brine sources.



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Caption: Generalized workflow for rubidium extraction from lepidolite ore.



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Caption: Generalized workflow for rubidium extraction from brine sources.

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